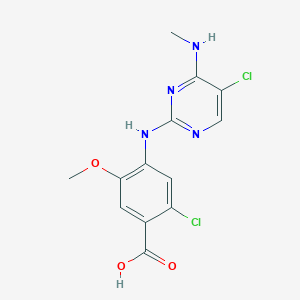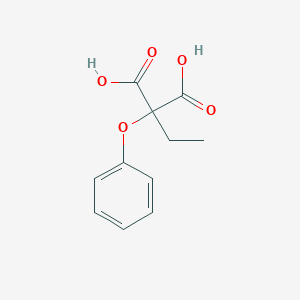
Propanedioic acid, ethylphenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, ethylphenoxy- is a chemical compound that belongs to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, along with an ethylphenoxy group. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, ethylphenoxy- can be synthesized through several methods. One common approach involves the reaction of ethylphenol with chloroacetic acid to form ethylphenoxyacetic acid. This intermediate is then subjected to a malonic ester synthesis, where it reacts with diethyl malonate in the presence of a strong base such as sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield propanedioic acid, ethylphenoxy-.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, ethylphenoxy- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and decarboxylation, with careful control of temperature, pressure, and pH to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, ethylphenoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The ethylphenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethylphenoxy derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, ethylphenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and resins.
Mecanismo De Acción
The mechanism of action of propanedioic acid, ethylphenoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A dicarboxylic acid with similar structural features but without the ethylphenoxy group.
Succinic acid: Another dicarboxylic acid with a similar backbone but different functional groups.
Oxalic acid: A simpler dicarboxylic acid with only two carbon atoms.
Uniqueness
Propanedioic acid, ethylphenoxy- is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other dicarboxylic acids may not be suitable.
Propiedades
Número CAS |
61672-48-8 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-ethyl-2-phenoxypropanedioic acid |
InChI |
InChI=1S/C11H12O5/c1-2-11(9(12)13,10(14)15)16-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
GPQPWRYYKBVZDW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)(C(=O)O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


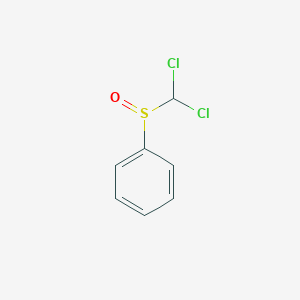

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)

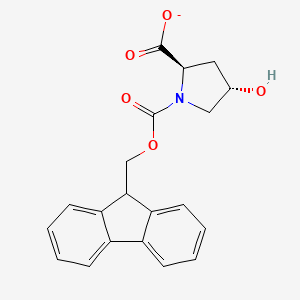
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
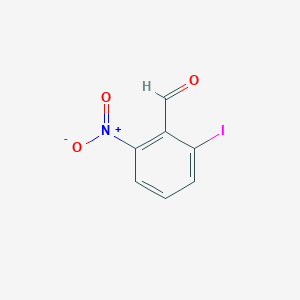
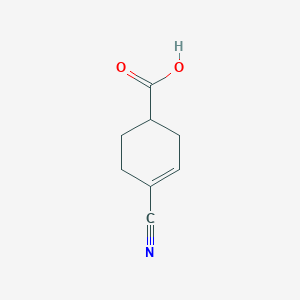
![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
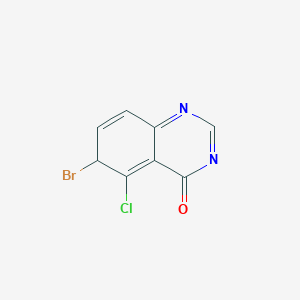

![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
